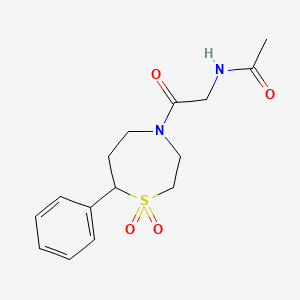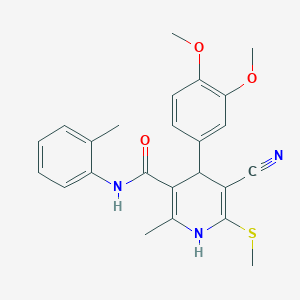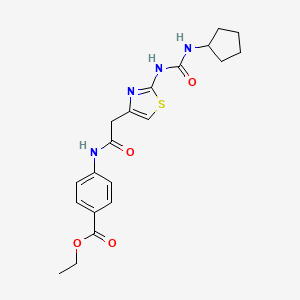
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea is a structurally complex molecule that likely exhibits a range of biological activities due to its urea and piperidine components. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules that can help infer some of the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step nucleophilic reactions starting from commercially available precursors. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea was achieved with a high total yield of up to 92% through a series of carefully optimized reactions . This suggests that a similar approach could be taken for the synthesis of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea, with an emphasis on optimizing conditions to maximize yield.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, FT-Raman spectroscopy, and X-ray structural analysis . These methods provide detailed information on the vibrational spectra and the acid-base properties of the molecules. The HOMO and LUMO analysis, as well as molecular electrostatic potential maps, are used to assess reactivity towards various chemical species . Such analyses are crucial for understanding the electronic properties and potential reactivity of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through computational studies, which predict how molecules might interact with protons, electrophiles, and nucleophiles . Additionally, the stability of these molecules can be analyzed using NBO analysis, which looks at hyper-conjugative interactions and charge delocalization . These insights are valuable for predicting the types of chemical reactions that 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be quite diverse, depending on their specific substituents. For example, the pharmacokinetic properties of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showed significant improvements over other similar compounds, with increases in potency and bioavailability . These properties are essential for the development of pharmaceuticals, suggesting that 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea could also have promising pharmacokinetic properties suitable for drug development.
Eigenschaften
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-29-20-6-4-17(5-7-20)8-12-25-22(28)26-16-18-9-13-27(14-10-18)21-19(15-23)3-2-11-24-21/h2-7,11,18H,8-10,12-14,16H2,1H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJMITSWMTUIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)

![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)



![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)

![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)

![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)
![3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2537143.png)
![3-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2537145.png)